Cas no 2680702-60-5 (6-Acetamido-5-methoxypyridine-2-carboxylic acid)
6-Acetamido-5-methoxypyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28272836
- 2680702-60-5
- 6-acetamido-5-methoxypyridine-2-carboxylic acid
- 6-Acetamido-5-methoxypyridine-2-carboxylic acid
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- Inchi: 1S/C9H10N2O4/c1-5(12)10-8-7(15-2)4-3-6(11-8)9(13)14/h3-4H,1-2H3,(H,13,14)(H,10,11,12)
- InChI Key: HYAOVMRAZFMPAY-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C(C(=O)O)N=C1NC(C)=O
Computed Properties
- Exact Mass: 210.06405680g/mol
- Monoisotopic Mass: 210.06405680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 88.5Ų
6-Acetamido-5-methoxypyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28272836-1g |
6-acetamido-5-methoxypyridine-2-carboxylic acid |
2680702-60-5 | 1g |
$1299.0 | 2023-09-09 | ||
| Enamine | EN300-28272836-5g |
6-acetamido-5-methoxypyridine-2-carboxylic acid |
2680702-60-5 | 5g |
$3770.0 | 2023-09-09 | ||
| Enamine | EN300-28272836-10g |
6-acetamido-5-methoxypyridine-2-carboxylic acid |
2680702-60-5 | 10g |
$5590.0 | 2023-09-09 | ||
| Enamine | EN300-28272836-0.05g |
6-acetamido-5-methoxypyridine-2-carboxylic acid |
2680702-60-5 | 95.0% | 0.05g |
$1091.0 | 2025-03-19 | |
| Enamine | EN300-28272836-0.1g |
6-acetamido-5-methoxypyridine-2-carboxylic acid |
2680702-60-5 | 95.0% | 0.1g |
$1144.0 | 2025-03-19 | |
| Enamine | EN300-28272836-0.25g |
6-acetamido-5-methoxypyridine-2-carboxylic acid |
2680702-60-5 | 95.0% | 0.25g |
$1196.0 | 2025-03-19 | |
| Enamine | EN300-28272836-0.5g |
6-acetamido-5-methoxypyridine-2-carboxylic acid |
2680702-60-5 | 95.0% | 0.5g |
$1247.0 | 2025-03-19 | |
| Enamine | EN300-28272836-1.0g |
6-acetamido-5-methoxypyridine-2-carboxylic acid |
2680702-60-5 | 95.0% | 1.0g |
$1299.0 | 2025-03-19 | |
| Enamine | EN300-28272836-2.5g |
6-acetamido-5-methoxypyridine-2-carboxylic acid |
2680702-60-5 | 95.0% | 2.5g |
$2548.0 | 2025-03-19 | |
| Enamine | EN300-28272836-5.0g |
6-acetamido-5-methoxypyridine-2-carboxylic acid |
2680702-60-5 | 95.0% | 5.0g |
$3770.0 | 2025-03-19 |
6-Acetamido-5-methoxypyridine-2-carboxylic acid Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 6-Acetamido-5-methoxypyridine-2-carboxylic acid
Introduction to 6-Acetamido-5-methoxypyridine-2-carboxylic acid (CAS No. 2680702-60-5)
6-Acetamido-5-methoxypyridine-2-carboxylic acid (CAS No. 2680702-60-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyridine carboxylic acids, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The molecular structure of 6-Acetamido-5-methoxypyridine-2-carboxylic acid consists of a pyridine ring substituted with an acetamido group at the 6-position and a methoxy group at the 5-position, along with a carboxylic acid moiety at the 2-position. These functional groups contribute to the compound's chemical stability and biological activity, making it a promising candidate for further research and development in pharmaceutical applications.
Recent studies have highlighted the potential of 6-Acetamido-5-methoxypyridine-2-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The researchers found that the acetamido and methoxy groups play a crucial role in modulating these inflammatory pathways, suggesting that 6-Acetamido-5-methoxypyridine-2-carboxylic acid could be a valuable lead compound for developing new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 6-Acetamido-5-methoxypyridine-2-carboxylic acid has also shown promising anticancer activity. A study conducted by a team of researchers from the National Cancer Institute demonstrated that this compound selectively inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the disruption of cellular signaling pathways that are critical for cancer cell survival and proliferation. These findings suggest that 6-Acetamido-5-methoxypyridine-2-carboxylic acid has the potential to be developed into a novel anticancer agent.
The pharmacokinetic properties of 6-Acetamido-5-methoxypyridine-2-carboxylic acid have also been investigated to assess its suitability as a drug candidate. Preliminary studies indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and is stable under physiological conditions, which are essential characteristics for a successful drug candidate. Furthermore, toxicity studies have shown that 6-Acetamido-5-methoxypyridine-2-carboxylic acid has low toxicity at therapeutic doses, making it a safe option for clinical development.
The synthesis of 6-Acetamido-5-methoxypyridine-2-carboxylic acid involves several well-established chemical reactions. The process typically starts with the formation of a substituted pyridine ring, followed by the introduction of the acetamido and methoxy groups through selective functionalization steps. The final step involves the conversion of a suitable precursor into the carboxylic acid moiety. The synthetic route is scalable and can be adapted for large-scale production, ensuring that sufficient quantities of the compound can be produced for preclinical and clinical studies.
In conclusion, 6-Acetamido-5-methoxypyridine-2-carboxylic acid (CAS No. 2680702-60-5) is an exciting compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. Ongoing research aims to optimize its properties and explore its full therapeutic potential in various disease conditions.
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